2,3,4,6-Tetradeuterio-5-(trideuteriomethyl)benzoic acid
Overview
Description
“2,3,4,6-Tetradeuterio-5-(trideuteriomethyl)benzoic acid”, also known as M-TOLUIC-D7 ACID, is a chemical compound with the molecular formula C8HD7O2 . It is an isotope labelled compound .
Molecular Structure Analysis
The molecular structure of “2,3,4,6-Tetradeuterio-5-(trideuteriomethyl)benzoic acid” consists of a benzoic acid core with a trideuteriomethyl group attached to the 5th carbon and deuterium atoms replacing the hydrogen atoms on the 2nd, 3rd, 4th, and 6th carbons .Physical And Chemical Properties Analysis
The compound has a molecular weight of 143.19 . It has a boiling point of 263.8±9.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Synthesis and Material Science
Coordination Polymers and Photophysical Properties : Derivatives of benzoic acid, such as those mentioned in research on lanthanide-based coordination polymers, are synthesized for their unique structures and photophysical properties. These materials show potential for applications in luminescence and as materials with specific magnetic properties, reflecting the importance of structurally diverse benzoic acid derivatives in developing new materials with desired optical and magnetic features (Sivakumar et al., 2011).
Esterification and Chemical Synthesis : Benzoic acid derivatives are key in synthesizing esters with various applications, ranging from pharmaceuticals to materials science. The synthesis of esters derived from benzoic acid derivatives, as described in the literature, showcases the versatility of these compounds in forming structurally complex and functionally diverse chemical entities (Pinto et al., 2013).
Analytical and Environmental Chemistry
Determination of Fluorobenzoic Acids in Saline Waters : Advanced analytical techniques have been developed to quantify fluorinated derivatives of benzoic acid in complex matrices, demonstrating the significance of benzoic acid derivatives in environmental monitoring and analysis. Such studies highlight the role of benzoic acid derivatives in tracing environmental pollutants and studying their behavior in natural and industrial ecosystems (Kubica et al., 2015).
properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSDUZXPYCFOSQ-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetradeuterio-5-(trideuteriomethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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